Antioxidant agent-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

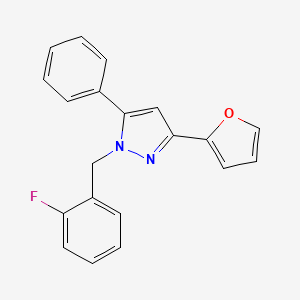

Molecular Formula |

C20H15FN2O |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-5-phenylpyrazole |

InChI |

InChI=1S/C20H15FN2O/c21-17-10-5-4-9-16(17)14-23-19(15-7-2-1-3-8-15)13-18(22-23)20-11-6-12-24-20/h1-13H,14H2 |

InChI Key |

SGYHGRWAQXPRKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CO4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Whitepaper on the Purported Antioxidant Mechanism of Amygdalin ("Vitamin B17")

Disclaimer: The term "Vitamin B17" is a marketing label for the chemical compound amygdalin and its semi-synthetic derivative, laetrile. It is not a vitamin. The Food and Drug Administration (FDA) has not approved amygdalin for any medical use, and its promotion, particularly as a cancer treatment, is considered unsubstantiated by the mainstream scientific community. Significant safety concerns exist, primarily due to the potential for cyanide poisoning upon enzymatic hydrolysis of the compound. This document summarizes findings from scientific literature regarding its purported antioxidant activities for a research audience and does not endorse its therapeutic use.

Introduction

Amygdalin is a cyanogenic glycoside naturally found in the seeds of various plants of the Prunus genus, including apricots, bitter almonds, and peaches.[1][2] While its biological activities are a subject of considerable controversy, some studies have investigated its potential antioxidant properties.[3][4][5] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases.[1] This has led to research into the capacity of various natural compounds to mitigate oxidative damage.

This technical guide provides an in-depth analysis of the proposed mechanisms of action of amygdalin as an antioxidant, based on available in vitro and in vivo studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the purported molecular interactions and experimental workflows.

Proposed Mechanisms of Antioxidant Action

The antioxidant potential of amygdalin appears to be multifaceted, involving both direct scavenging of free radicals and indirect modulation of endogenous antioxidant enzyme systems. However, the evidence is not uniform, and some studies indicate a dose-dependent effect where high concentrations may exert a pro-oxidant effect.

Direct Radical Scavenging Activity

Several in vitro studies suggest that amygdalin, or plant extracts containing it, can directly neutralize free radicals. This activity is typically measured through assays that quantify the compound's ability to quench stable radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) or radical cations like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). For instance, an extract of Semen persicae, containing 4.95% amygdalin, demonstrated scavenging activity against DPPH, hydroxyl, and ABTS radicals.[6] Similarly, amygdalin extracts from cassava varieties were found to be effective DPPH radical scavengers.[7]

Indirect Antioxidant Activity via Modulation of Endogenous Enzymes

A more complex mechanism involves the upregulation of the body's own antioxidant defense systems. Research in animal models suggests that amygdalin can influence the expression and activity of key antioxidant enzymes such as Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase (SOD).

A study on mice demonstrated a distinct, dose-dependent effect.[8]

-

Medium Dose (100 mg/kg): This dose led to a significant increase in both the mRNA expression and the enzymatic activity of GSH-Px and SOD in hepatic and testicular tissues. This suggests that at moderate concentrations, amygdalin may enhance the cellular machinery responsible for neutralizing superoxide radicals and peroxide compounds.

-

High Dose (200 mg/kg): Conversely, a high dose resulted in a significant decrease in the gene expression and activity of these same enzymes, alongside an increase in lipid peroxidation.[8] This indicates a pro-oxidant and potentially toxic effect at higher concentrations.

-

Low Dose (50 mg/kg): This dose showed no significant difference compared to the control group.[8]

This bimodal, dose-dependent response is a critical finding, highlighting the complexity of amygdalin's biological effects and underscoring the potential for toxicity at high doses. The precise signaling pathway for this upregulation, such as the activation of the Nrf2 transcription factor—a master regulator of antioxidant responses—has not been definitively established for amygdalin in the reviewed literature.[9][10]

Visualization of Pathways and Workflows

Diagram: Proposed Dose-Dependent Effect of Amygdalin on Endogenous Antioxidant Enzymes

The following diagram illustrates the proposed indirect mechanism of action of amygdalin on the antioxidant enzymes SOD and GSH-Px, based on in vivo animal studies.

Caption: Dose-dependent modulation of antioxidant enzymes by amygdalin.

Diagram: Standard Experimental Workflow for DPPH Radical Scavenging Assay

This flowchart outlines a typical protocol used to determine the in vitro antioxidant capacity of a compound like amygdalin.

Caption: Experimental workflow for DPPH radical scavenging assay.

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited literature.

Table 1: In Vitro Radical Scavenging Activity

| Compound/Extract | Assay | Concentration | Scavenging Rate / Result | Reference |

|---|---|---|---|---|

| Semen persicae Extract (4.95% Amygdalin) | DPPH | 2 mg/mL | 51.78% | [6] |

| Semen persicae Extract (4.95% Amygdalin) | Hydroxyl Radical | 2 mg/mL | 55.47% | [6] |

| Semen persicae Extract (4.95% Amygdalin) | ABTS | 2 mg/mL | 57.16% | [6] |

| Amygdalin Extract (from Cassava) | DPPH | N/A | IC50: 0.18 - 2.35 mg/mL |[7] |

Table 2: In Vivo Effect of Amygdalin on Antioxidant Enzyme Gene Expression in Mice (Relative to Control)

| Tissue | Enzyme | Low Dose (50 mg/kg) | Medium Dose (100 mg/kg) | High Dose (200 mg/kg) | Reference |

|---|---|---|---|---|---|

| Hepatic | GSH-Px | No significant change | Significant Increase (P < 0.01) | Significant Decrease (P < 0.01) | [8] |

| Hepatic | SOD | No significant change | Significant Increase (P < 0.01) | Significant Decrease (P < 0.01) | [8] |

| Testicular | GSH-Px | No significant change | Significant Increase (P < 0.05) | Significant Decrease (P < 0.01) | [8] |

| Testicular | SOD | No significant change | Significant Increase (P < 0.05) | Significant Decrease (P < 0.01) |[8] |

Key Experimental Protocols

Protocol: In Vitro DPPH Radical Scavenging Assay

This protocol is a generalized representation for determining the free radical scavenging activity of amygdalin.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in 95% ethanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of amygdalin (e.g., 1 mg/mL) in 95% ethanol.

-

Prepare a series of working solutions from the stock solution to achieve final concentrations ranging from 10 to 500 µg/mL.

-

Ascorbic acid is prepared similarly to be used as a positive control.

-

-

Assay Procedure:

-

To 2.0 mL of each amygdalin dilution, add 2.0 mL of the 0.1 mM DPPH solution.

-

Prepare a negative control by mixing 2.0 mL of 95% ethanol with 2.0 mL of the DPPH solution.

-

Vortex all tubes thoroughly.

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (A) of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging against the concentration of amygdalin.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

-

Protocol: In Vivo Evaluation of Antioxidant Enzyme Expression

This protocol is based on the methodology described for evaluating the effects of amygdalin in mice.[8]

-

Animal Model and Dosing:

-

Use healthy male BALB/c mice, housed under standard laboratory conditions.

-

Divide animals into four groups: Control (vehicle only), Low-dose amygdalin (50 mg/kg), Medium-dose amygdalin (100 mg/kg), and High-dose amygdalin (200 mg/kg).

-

Administer amygdalin or vehicle daily via oral gavage for a specified period (e.g., 14 or 28 days).

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the animals with saline to remove blood from the organs.

-

Excise hepatic and testicular tissues immediately and wash with ice-cold saline.

-

For gene expression analysis, snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.

-

For enzyme activity assays, homogenize a portion of the tissue in an appropriate ice-cold buffer (e.g., phosphate buffer). Centrifuge the homogenate at 4°C to obtain the supernatant for analysis.

-

-

Gene Expression Analysis (Semi-quantitative PCR):

-

Extract total RNA from the frozen tissues using a commercial kit (e.g., TRIzol).

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

-

Perform PCR using specific primers for SOD, GSH-Px, and a housekeeping gene (e.g., GAPDH).

-

Analyze the PCR products via agarose gel electrophoresis. Quantify band intensity using densitometry software and normalize the expression of the target genes to the housekeeping gene.

-

-

Enzyme Activity Assays:

-

Measure the total protein concentration in the tissue supernatant using a Bradford or BCA assay.

-

Measure SOD and GSH-Px activity using commercially available colorimetric assay kits, following the manufacturer’s instructions. The results are typically normalized to the protein concentration and expressed as U/mg of protein.

-

Conclusion

The available scientific literature suggests that amygdalin may possess antioxidant properties, but its mechanism of action is complex and highly dose-dependent. In vitro studies indicate a capacity for direct free radical scavenging.[6][7] More significantly, in vivo data point towards an indirect mechanism where moderate doses of amygdalin may enhance the body's endogenous antioxidant defenses by upregulating enzymes like SOD and GSH-Px.[8] However, high doses exhibit a contrary, pro-oxidant effect, leading to the depletion of these protective enzymes and an increase in oxidative damage.[8]

For researchers and drug development professionals, these findings present a nuanced picture. The narrow therapeutic window and the risk of cyanide toxicity remain paramount concerns. The term "Vitamin B17" is a misnomer, and its promotion for health benefits is not supported by robust clinical evidence.[11] Further rigorous, controlled studies are required to fully elucidate the molecular pathways involved in its bimodal antioxidant/pro-oxidant activity and to validate any potential therapeutic relevance, which currently remains highly questionable.

References

- 1. Evaluation Of Antioxidant And Cytotoxicity Properties Of Amygdalin Extracted From Prunus Dulcis | Kongunadu Research Journal [krjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the effective dose of amygdalin for the improvement of antioxidant gene expression and suppression of oxidative damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Structure and Antioxidant Activity of Amygdalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as apricots, bitter almonds, apples, peaches, and plums.[1][2] For decades, it has been a compound of significant interest, albeit controversial, particularly for its purported anticancer properties.[3][4] Beyond this, emerging research highlights its diverse pharmacological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[2][3] This guide provides a detailed examination of the chemical structure of amygdalin and a comprehensive overview of its antioxidant activity, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structure of Amygdalin

Amygdalin, with the chemical formula C₂₀H₂₇NO₁₁, is a diglucoside composed of two glucose molecules, benzaldehyde, and a cyanide group, with a molar mass of 457.429 g/mol .[2] It is classified as an aromatic cyanogenic glycoside because enzymatic hydrolysis can release hydrogen cyanide (HCN).[2]

The naturally occurring form is (R)-amygdalin, which possesses the (R)-configuration at the chiral center of the mandelonitrile portion of the molecule.[2] Its epimer, with the (S)-configuration, is known as neoamygdalin.[2] Amygdalin itself is relatively stable and non-toxic; however, its hydrolysis by the enzyme β-glucosidase, present in the human small intestine and in the plant tissues themselves, yields glucose, benzaldehyde, and the highly toxic hydrogen cyanide.[2] This enzymatic breakdown is central to both its potential therapeutic effects and its toxicity.[2]

Antioxidant Activity of Amygdalin

Amygdalin has demonstrated notable antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular oxidative stress.[2][5] The antioxidant capacity of amygdalin has been evaluated using various in vitro assays, which measure its ability to reduce oxidants or scavenge specific radical species.

Quantitative Antioxidant Data

The antioxidant activity of pure chemical compounds is often quantified by their IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. While specific IC₅₀ values for amygdalin are not consistently reported across the literature, some studies provide percentage inhibition data for common antioxidant assays.

| Assay | Compound | Concentration | % Radical Scavenging Activity | Reference |

| DPPH | Amygdalin | 100 µg/mL | -0.85 ± 0.67 | [6] |

| ABTS | Amygdalin | 100 µg/mL | 12.31 ± 0.03 | [6] |

Note: The negative value for DPPH suggests that at the tested concentration, amygdalin exhibited negligible or no scavenging activity in that specific assay setup. The ABTS assay, however, indicates a modest level of antioxidant activity. For comparison, potent antioxidants like gallic acid and quercetin exhibit IC₅₀ values in the low µg/mL range in these assays.[6]

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activity. Below are the standard protocols for the DPPH, ABTS, and FRAP assays.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7]

-

Sample Preparation: Dissolve amygdalin in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[7]

-

Reaction Mixture: Add 2 mL of the amygdalin solution at each concentration to a test tube containing 3 mL of the DPPH solution.[7] A control is prepared using the solvent instead of the antioxidant solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control, and A_s is the absorbance of the sample. The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of amygdalin.

This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is quantified spectrophotometrically.[8]

Protocol:

-

Reagent Preparation: Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[7] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

-

Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., methanol or water) to an absorbance of approximately 0.700 at 734 nm.[8]

-

Sample Preparation: Prepare various concentrations of amygdalin in a suitable solvent.

-

Reaction Mixture: Add a small volume (e.g., 5 µL) of the amygdalin solution to a larger volume (e.g., 3.995 mL) of the diluted ABTS•⁺ working solution.[9]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance at 734 nm.[7]

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using a formula similar to the DPPH assay. Trolox is often used as a standard for comparison, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3]

Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing 0.3 M acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3]

-

Sample Preparation: Prepare various concentrations of amygdalin in a suitable solvent.

-

Reaction Mixture: Add a small volume of the amygdalin solution to the FRAP reagent.[3]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).[3]

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[3]

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as FRAP units or in relation to a standard antioxidant like Trolox.

Signaling Pathways and Mechanisms of Action

The biological effects of amygdalin, including its antioxidant and pro-apoptotic activities, are mediated through the modulation of several key intracellular signaling pathways.

General Experimental Workflow for In Vitro Antioxidant Analysis

The following diagram illustrates a typical workflow for assessing the antioxidant properties of a compound like amygdalin.

Caption: A typical workflow for evaluating the in vitro antioxidant capacity of amygdalin.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a hallmark of many cancers.[10] Studies have shown that amygdalin can inhibit the PI3K/Akt/mTOR signaling cascade.[3][9] By down-regulating this pathway, amygdalin can suppress the growth and proliferation of cancer cells.[3][11] This inhibition may also contribute to its antioxidant effects by modulating cellular metabolism and reducing the production of reactive oxygen species (ROS).

Caption: Amygdalin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling and Apoptosis

Mitogen-activated protein kinase (MAPK) pathways are involved in transducing extracellular signals to cellular responses, including apoptosis (programmed cell death).[12] Amygdalin has been shown to induce apoptosis in various cancer cell lines by activating specific MAPK pathways, such as the p38 MAPK pathway.[13] This activation leads to a cascade of events, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][14] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[13][14]

Caption: Amygdalin activates the p38 MAPK pathway to induce apoptosis.

Potential Role of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes, known as antioxidant response elements (AREs).[15] Many phytochemicals are known to activate this protective pathway.[16] While direct evidence for amygdalin as a potent Nrf2 activator is still emerging, its antioxidant properties suggest a potential interaction with this pathway. Activation of Nrf2 by amygdalin could represent a key mechanism by which it enhances the endogenous antioxidant defenses of cells, thereby protecting them from oxidative damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

In Vitro Antioxidant Potential of Laetrile (Synthetic B17): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of Laetrile, also known as synthetic amygdalin or vitamin B17. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area. While much of the scientific focus on Laetrile has been on its controversial anti-cancer claims, this guide specifically consolidates the existing, albeit limited, evidence regarding its antioxidant properties.

Quantitative Antioxidant Activity

The in vitro antioxidant capacity of amygdalin, the natural precursor to Laetrile, has been evaluated using standard free radical scavenging assays. The following table summarizes the reported quantitative data.

| Compound | Concentration (µM) | DPPH Radical Scavenging (%) | ABTS Radical Scavenging (%) |

| Amygdalin | 218.61 | -0.85 ± 0.67 | 12.31 ± 0.03[1] |

Note: The negative value for DPPH scavenging suggests that at this specific concentration, amygdalin exhibited no significant scavenging activity in this particular assay, falling within the margin of experimental error. The positive result in the ABTS assay, however, indicates a modest level of antioxidant activity. Further studies with a broader range of concentrations are necessary to determine a dose-response relationship and calculate IC50 values.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays pertinent to the evaluation of Laetrile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a substance to donate hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Laetrile (amygdalin) standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Dissolve 8 mg of DPPH in 100 mL of methanol to obtain a working solution with a concentration of 80 µg/mL.[1] The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: Prepare a stock solution of Laetrile in methanol. Create a series of dilutions to test a range of concentrations.

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each Laetrile dilution.[1]

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the positive control, use a known antioxidant like ascorbic acid.

-

-

Incubation and Measurement: Incubate the microplate at room temperature in the dark for 30 minutes.[1] After incubation, measure the absorbance at 514 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the Laetrile sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS salt (7 mM)

-

Methanol or water

-

Laetrile (amygdalin) standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM ABTS stock solution by dissolving the appropriate amount of ABTS salt in water.

-

Prepare a 2.45 mM potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.[1]

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Laetrile and a series of dilutions as described for the DPPH assay.

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the ABTS•+ working solution to 100 µL of each Laetrile dilution.[1]

-

For the blank, add 100 µL of the solvent used for the sample.

-

-

Incubation and Measurement: Incubate the microplate at room temperature for 6 minutes.[1] Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the Laetrile sample.

-

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

Proposed Mechanism of Amygdalin's Cytotoxic Action

While distinct from its direct antioxidant activity, the primary proposed mechanism of Laetrile's biological effect involves enzymatic breakdown leading to cytotoxicity in cancer cells. This pathway is often discussed in the context of its overall potential therapeutic action.[4]

Caption: Enzymatic activation and apoptotic pathway of amygdalin.

Conclusion

The available in vitro data on the antioxidant potential of Laetrile (amygdalin) is currently limited. While one study indicates modest activity in the ABTS assay, more comprehensive research is required to fully characterize its free radical scavenging capabilities across various assays and concentration ranges. The primary focus of research has historically been on its controversial role as an anti-cancer agent, with a proposed mechanism centered on enzymatic breakdown to cytotoxic compounds within cancer cells.[4][5] The induction of apoptosis through the modulation of Bax, Bcl-2, and caspase-3 is also a significant area of investigation.[6][7][8] For drug development professionals, it is crucial to note that the direct antioxidant effects of Laetrile are not well-established and appear to be secondary to its other reported biological activities. Future research should aim to generate robust, quantitative antioxidant data to provide a clearer understanding of Laetrile's potential in this domain.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancerdoctor.com [cancerdoctor.com]

- 6. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. madridge.org [madridge.org]

- 8. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel antioxidant compounds, with a focus on two promising classes: chalcones and pyrazoles. It is designed to furnish researchers and drug development professionals with detailed methodologies and comparative data to facilitate their work in discovering and developing new therapeutic agents to combat oxidative stress-related diseases.

Introduction to Novel Antioxidant Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. While natural antioxidants are abundant, the synthesis of novel antioxidant compounds offers the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide focuses on chalcones and pyrazoles, two classes of heterocyclic compounds that have garnered significant attention for their potent antioxidant activities.

Synthesis of Novel Antioxidant Compounds

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are versatile precursors for various heterocyclic compounds and exhibit a wide range of biological activities. Their synthesis is primarily achieved through the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation [1][2][3][4][5]

-

Reaction Setup: In a round-bottom flask, dissolve an appropriate substituted acetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a minimal amount of a suitable solvent such as ethanol or methanol.

-

Base Addition: To the stirred solution, slowly add an aqueous solution of a base, typically 20% sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Pyrazole Derivatives from Chalcones

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their broad spectrum of pharmacological activities. A common synthetic route to pyrazole derivatives involves the cyclization of chalcones with hydrazine hydrate.

Experimental Protocol: Synthesis of Pyrazole Derivatives from Chalcones [6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in a suitable solvent, such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (0.02 mol) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Reflux: Reflux the reaction mixture for 4 to 12 hours. Monitor the reaction progress using TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. The crude pyrazole derivative can be purified by recrystallization from an appropriate solvent.

Characterization of Novel Antioxidant Compounds

The structural elucidation of newly synthesized compounds is crucial. The primary techniques used for the characterization of chalcones and pyrazoles are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data for Representative Compounds [9][10][11][12]

| Compound Class | Technique | Key Spectral Features |

| Chalcone | ¹H NMR | Signals for α and β protons of the enone system typically appear as doublets in the δ 6.5-8.0 ppm region. Aromatic protons resonate in the δ 7.0-8.5 ppm range. |

| ¹³C NMR | The carbonyl carbon of the enone system typically appears around δ 180-195 ppm. | |

| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to the calculated molecular weight confirms the identity of the compound. | |

| Pyrazole | ¹H NMR | The pyrazole ring protons typically appear as singlets or doublets in the δ 6.0-8.5 ppm region. The NH proton of the pyrazole ring can be observed as a broad singlet. |

| ¹³C NMR | Signals for the carbons of the pyrazole ring appear in the aromatic region of the spectrum. | |

| Mass Spec (MS) | The molecular ion peak [M]+ confirms the successful synthesis of the target pyrazole derivative. |

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of the synthesized compounds is typically evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The most common assays are the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Experimental Protocol [13][14][15]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Experimental Protocol [16][17][18]

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

Reaction: Add a specific volume of the test compound solution to the ABTS•+ solution and mix thoroughly.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Quantitative Antioxidant Activity Data

The antioxidant activities of novel chalcone and pyrazole derivatives are summarized below. The data is presented as IC50 values, where a lower value indicates higher antioxidant potency.

Table 1: Antioxidant Activity (IC50 in µM) of Novel Chalcone Derivatives [13][14][19][20][21]

| Compound ID | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

| Chalcone-1 | 61.4 | 53.76 |

| Chalcone-2 | >100 | 50.34 |

| Chalcone-3 | 85.3 | 83.15 |

| Chalcone-4 | 75.2 | 89.12 |

| Ascorbic Acid (Standard) | 54.08 | 91.21 |

Table 2: Antioxidant Activity (IC50 in µM) of Novel Pyrazole Derivatives [16][22]

| Compound ID | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

| Pyrazole-1 | 0.245 | Not Reported |

| Pyrazole-2 | 0.284 | Not Reported |

| Pyrazole-3 | >50 | 10.23 |

| Pyrazole-4 | >50 | 11.93 |

| Ascorbic Acid (Standard) | 0.483 | Not Reported |

| Trolox (Standard) | Not Reported | 3.765 |

Signaling Pathways and Experimental Workflows

Antioxidant compounds can exert their protective effects by modulating key cellular signaling pathways involved in the oxidative stress response. The NF-κB and MAPK pathways are two critical signaling cascades that are often targeted by antioxidants.

NF-κB Signaling Pathway in Oxidative Stress

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[23][24][25]

Caption: NF-κB signaling pathway activation by ROS and points of intervention for antioxidant compounds.

MAPK Signaling Pathway in Oxidative Stress

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway that responds to extracellular stimuli, including oxidative stress. The three main MAPK families are ERK, JNK, and p38, which regulate diverse cellular processes such as proliferation, differentiation, and apoptosis.[26][27][28][29][30]

Caption: Simplified MAPK signaling cascade activated by ROS, a target for antioxidant intervention.

Experimental Workflow for Synthesis and Characterization

The overall process from synthesis to biological evaluation of novel antioxidant compounds follows a logical progression.

Caption: A typical experimental workflow for the synthesis and evaluation of novel antioxidant compounds.

References

- 1. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijcea.org [ijcea.org]

- 20. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NFκB promotes oxidative stress-induced necrosis and ischemia/reperfusion injury by inhibiting Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. MAPK Enzymes: a ROS Activated Signaling Sensors Involved in Modulating Heat Stress Response, Tolerance and Grain Stability of Wheat under Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]

- 29. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Amygdalin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural sources of amygdalin, a cyanogenic glycoside of significant interest in biomedical research. It details technical protocols for its extraction, purification, and quantification, and visualizes key experimental and biological pathways to support laboratory and drug development endeavors.

Introduction to Amygdalin

Amygdalin is a naturally occurring chemical compound belonging to the family of cyanogenic glycosides.[1] It is found in numerous plants, most notably in the seeds or kernels of fruits from the Rosaceae family.[1][2] Structurally, amygdalin is composed of two glucose molecules, benzaldehyde, and a cyanide group.[2] Its biological interest, particularly in cancer research, stems from its enzymatic hydrolysis, which releases hydrogen cyanide (HCN), a potent cytotoxic agent.[1][3] This guide focuses on the procurement of amygdalin from natural sources for research purposes.

Natural Sources and Amygdalin Content

Amygdalin is predominantly found in the kernels of various stone fruits. The concentration of amygdalin can vary significantly depending on the species, variety, and developmental stage of the fruit.[1][3] Bitter varieties of almonds and apricot kernels contain the highest concentrations.

Data Presentation: Amygdalin Content in Various Plant Sources

The following table summarizes the amygdalin content found in the seeds and kernels of several common plant sources. These values are compiled from various studies and are typically expressed in milligrams per gram (mg/g) or grams per kilogram (g/kg) of dry weight.

| Plant Source | Genus/Species | Amygdalin Content (mg/g) | Amygdalin Content (g/kg) | Citation(s) |

| Apricot Kernel | Prunus armeniaca | 14.0 - 17.5 | 14 - 17.5 | [1][4] |

| Bitter Almond | Prunus dulcis var. amara | 33.0 - 54.0 | 33 - 54 | [1] |

| Black Cherry Kernel | Prunus serotina | 2.7 | 2.7 | [1] |

| Red Cherry Kernel | Prunus cerasus | 3.9 | 3.9 | [1] |

| Peach Kernel | Prunus persica | 6.8 | 6.8 | [1] |

| Plum Kernel | Prunus domestica | 4.0 - 17.5 | 4 - 17.5 | [1] |

| Apple Seed | Malus domestica | 3.0 | 3 | [1] |

Note: Values can vary based on cultivar, growing conditions, and analytical method used.

Extraction and Purification Methodologies

The extraction of amygdalin from plant material is a multi-step process involving sample preparation, solvent extraction, and purification. To prevent the epimerization of natural (R)-amygdalin to its (S)-epimer, neoamygdalin, extractions should be performed at temperatures below 100°C, ideally between 35-40°C.[2][5]

General Experimental Workflow

The overall process for obtaining pure amygdalin for research is outlined below. This workflow begins with raw plant kernels and concludes with purified, quantifiable amygdalin.

Detailed Experimental Protocols

Below are detailed protocols for common extraction methods cited in the literature.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate the extraction process and is often performed at or near room temperature, minimizing thermal degradation.

-

Sample Preparation : Grind 10 g of dried apricot kernels into a fine powder.[6]

-

Defatting (Optional but Recommended) : Wash the powder three times with chloroform to remove lipids and allow it to air dry.[6]

-

Extraction : Add the kernel powder to 300 mL of ethanol. Place the mixture in an ultrasonic bath and sonicate for 15 minutes at 30°C.[6]

-

Filtration : Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.[6]

-

Concentration : Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain the crude extract.[6]

-

Precipitation : Add 50 mL of diethyl ether to the crude extract and mix (e.g., by vortexing) to precipitate the amygdalin.[6][7]

-

Isolation : Decant the diethyl ether. Dry the solid precipitate (amygdalin) at 50°C overnight.[6]

Protocol 2: Reflux Extraction

This is a classic and effective method, though it requires careful temperature control.

-

Sample Preparation : Prepare 2 g of ground apricot kernels.

-

Extraction : Place the powder in a flask with 50 mL of water and 0.25 g of citric acid. The citric acid helps prevent the conversion of amygdalin to neoamygdalin.[8]

-

Reflux : Connect the flask to a reflux condenser and heat in a water bath at 100°C for 100 minutes.[8]

-

Filtration : After cooling, filter the extract through Whatman No. 1 filter paper.[8]

-

Purification : The resulting filtrate can be further purified using methods like Solid-Phase Extraction (SPE) with a C18 column.[2][5]

Protocol 3: Soxhlet Extraction

This continuous extraction method is highly efficient but may take longer.

-

Sample Preparation : Place 0.85 g of dried, ground apple seeds in a thimble.[9]

-

Extraction : Perform Soxhlet extraction with methanol at 65-70°C for 16 hours.[9] This extended cycle time allows for a high yield.[9]

-

Concentration : After extraction, the solvent is evaporated to yield the crude extract, which can then be purified.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for quantifying amygdalin.[5] A reversed-phase C18 column is typically used for separation.

General HPLC Protocol:

-

Sample Preparation : Dissolve the purified amygdalin extract in the mobile phase or a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 2 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter.[10]

-

Instrumentation : Use an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[6][10]

-

Mobile Phase : A common mobile phase is a mixture of acetonitrile and water, often in a ratio of 15:85 (v/v) or 25:75 (v/v).[4][10] Isocratic elution is typically sufficient.

-

Detection : Set the photodiode array (PDA) or UV detector to 214 nm, which is the maximum absorption wavelength for amygdalin.[5][6]

-

Quantification : Compare the peak area of the sample to a standard curve generated from pure amygdalin standards of known concentrations.[11]

Amygdalin in Research: Mechanism of Action

In cancer research, one of the most studied mechanisms of amygdalin is its ability to induce apoptosis (programmed cell death). The pathway often involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Signaling Pathway: Amygdalin-Induced Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway initiated by amygdalin in certain cancer cells. Amygdalin upregulates pro-apoptotic proteins (Bax) and downregulates anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and cell death.[1][4][6][12]

This guide provides a foundational framework for researchers working with amygdalin. Adherence to precise, validated protocols is critical for obtaining pure compounds and generating reproducible scientific data. Researchers should also be aware of the potential toxicity of amygdalin due to cyanide release and handle the compound with appropriate safety precautions.

References

- 1. mdpi.com [mdpi.com]

- 2. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amygdalin Induces Apoptosis through Regulation of Bax and Bcl-2 Expressions in Human DU145 and LNCaP Prostate Cancer Cells [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Amygdalin from Apricot Kernels Induces Apoptosis and Causes Cell Cycle Arrest in Cancer Cells: An Updated Review | Bentham Science [eurekaselect.com]

- 7. mskcc.org [mskcc.org]

- 8. researchgate.net [researchgate.net]

- 9. Amygdalin Regulates Apoptosis and Adhesion in Hs578T Triple-Negative Breast Cancer Cells [biomolther.org]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Whitepaper: An Examination of the Electron-Donating Properties of Amygdalin and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound amygdalin is often referred to as "Vitamin B17," however, it is not recognized as a vitamin by the scientific community.[1] Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various plants, including apricots, bitter almonds, apples, and peaches.[1][2] Its promotion as an alternative cancer treatment is highly controversial and not supported by robust scientific evidence; high doses can lead to cyanide poisoning.[1][3][4][5][6] This document provides a technical overview of the existing scientific literature concerning its electron-donating (antioxidant) properties.

Introduction: Electron-Donating Properties and Redox Potential

The electron-donating capacity of a chemical compound is its ability to act as a reducing agent or antioxidant, neutralizing oxidizing agents such as free radicals. Free-radical reactions are implicated in the pathology of numerous diseases, and phytochemicals with antioxidant properties are of significant interest for their potential to mitigate oxidative stress.[7][8]

Amygdalin (C₂₀H₂₇NO₁₁), a cyanogenic glycoside, has been investigated for several biological activities, including potential antioxidant effects.[3][4][5] The antioxidant activity is often evaluated through its ability to scavenge free radicals or reduce oxidized metal ions in various in vitro assays. While some studies suggest that amygdalin possesses antioxidant characteristics, the evidence is not extensive and requires further validation.[3][7] It has been noted that at low doses, amygdalin may act as an antioxidant, whereas high doses can negatively affect the oxidative balance in tissues.[2]

This guide summarizes the available quantitative data on amygdalin's electron-donating properties, details the experimental protocols used for its assessment, and visualizes relevant workflows and biological pathways.

Quantitative Data Summary: Antioxidant Activity

The electron-donating or antioxidant capacity of amygdalin and related extracts has been quantified using several standard assays. The most common metrics include the IC₅₀ value (the concentration of the substance required to scavenge 50% of free radicals) from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and the reducing power measured in FRAP (Ferric Reducing Antioxidant Power) assays.

| Compound/Extract | Assay | Result | Source |

| Amygdalin from Prunus dulcis | DPPH | SC₅₀: 18.74 ± 0.72 mg/mL | [8] |

| Amygdalin from Prunus dulcis | FRAP | 3.39 ± 0.33 µmol Fe²⁺/g | [8] |

Note: SC₅₀ (50% scavenging concentration) is analogous to IC₅₀. Data on derivatives other than amygdalin itself is limited in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the electron-donating properties of compounds like amygdalin.

DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate an electron and decolorize the stable DPPH radical.

Principle: The deep violet DPPH radical absorbs light at ~517 nm. When it accepts an electron from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to turn yellow. The change in absorbance is proportional to the radical scavenging activity.

Methodology:

-

DPPH Solution Preparation: A 0.1 mM solution of DPPH is prepared by dissolving DPPH powder in analytical grade methanol. The solution is stored at 4°C in the dark.[9][10]

-

Sample Preparation: A stock solution of amygdalin is prepared by dissolving a known weight in methanol. Serial dilutions are then made to obtain a range of concentrations (e.g., 50, 100, 150, 200, 250, 300 µg/mL).[9][10]

-

Reaction: In a test tube or microplate well, a fixed volume of the DPPH solution (e.g., 2 mL) is mixed with a specific volume of the amygdalin sample solution (e.g., 1 mL). A control is prepared using methanol instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The assay uses a colorless ferric complex (Fe³⁺-TPTZ). In the presence of an electron-donating antioxidant, the complex is reduced to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and absorbs light at 593 nm. The change in absorbance is proportional to the reducing power of the sample.

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Amygdalin is dissolved in an appropriate solvent to prepare a stock solution, from which working solutions are made.

-

Reaction: A small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 4-6 minutes).

-

Measurement: The absorbance of the resulting blue solution is measured at 593 nm.

-

Quantification: A standard curve is generated using known concentrations of FeSO₄·7H₂O. The results for the sample are expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for determining the free radical scavenging activity of a compound using the DPPH assay.

Caption: Workflow for DPPH radical scavenging assay.

Postulated Apoptotic Signaling Pathway

While not a direct mechanism of electron donation, literature suggests amygdalin may induce apoptosis in cancer cells through the modulation of key signaling proteins.[3] This pathway is a downstream biological effect that has been associated with amygdalin treatment.

Caption: Postulated amygdalin-induced apoptotic pathway.[2][3][11]

Conclusion

The available scientific literature indicates that amygdalin exhibits some in vitro electron-donating capabilities, characterized as antioxidant and free-radical scavenging activity.[3][8] Quantitative data, however, is limited and primarily derived from assays on extracts rather than the pure compound. The primary mechanism by which amygdalin may exert these effects is not well-defined, although downstream biological consequences, such as the induction of apoptosis in cancer cell lines, have been explored.[2][11][12]

For professionals in drug development, it is crucial to acknowledge the significant controversy and lack of clinical evidence supporting the therapeutic use of amygdalin, alongside the real risk of cyanide toxicity upon its metabolic breakdown.[1][5][6] Further rigorous, controlled studies are necessary to fully characterize the redox properties of amygdalin and its derivatives and to determine if these properties have any physiological relevance.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mskcc.org [mskcc.org]

- 7. Evaluation Of Antioxidant And Cytotoxicity Properties Of Amygdalin Extracted From Prunus Dulcis | Kongunadu Research Journal [krjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina | springermedizin.de [springermedizin.de]

- 11. mdpi.com [mdpi.com]

- 12. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation [mdpi.com]

Methodological & Application

Unveiling the Antioxidant Potential of Amygdalin (Vitamin B17): Application Notes and Standardized Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for measuring the antioxidant activity of amygdalin, a compound also known as Vitamin B17.[1][2] These protocols are designed to offer robust and reproducible methods for assessing the free-radical scavenging and antioxidant capacities of this molecule, which is of growing interest in various fields of biomedical research.

Introduction to Amygdalin's Antioxidant Activity

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been investigated for a range of biological activities.[1][2] Emerging evidence suggests that amygdalin possesses antioxidant properties, which may contribute to its observed physiological effects.[1][3] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. At low doses, amygdalin may help restore oxidative balance.[3] It has been observed to enhance the activity of antioxidant enzymes, including glutathione peroxidase and superoxide dismutase, and decrease lipid peroxidation.[4]

Quantitative Antioxidant Activity of Amygdalin

The antioxidant activity of amygdalin has been quantified using various standard assays. The following table summarizes the available data from in vitro studies. It is important to note that the antioxidant capacity can be influenced by the assay methodology and the specific experimental conditions.

| Assay | Method | Result | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical. | SC50: 18.74 ± 0.72 mg/mL | This value represents the concentration of amygdalin required to scavenge 50% of the DPPH radicals. |

| Inhibition: -0.85 ± 0.67% | This value indicates the percentage of DPPH radical inhibition at a specific concentration of amygdalin. | ||

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Inhibition: 12.31 ± 0.03% | This value represents the percentage of ABTS radical cation inhibition at a specific concentration of amygdalin. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | 3.39 ± 0.33 µmol Fe₂SO₄·7H₂O/g | This value expresses the antioxidant capacity of amygdalin in terms of its equivalence to a known concentration of ferrous sulfate. |

Experimental Protocols

The following are detailed protocols for the most common assays used to determine the antioxidant activity of amygdalin. These protocols are based on established methodologies and can be adapted for specific laboratory requirements.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

-

Amygdalin (Vitamin B17)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

-

Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to determine the IC50 value.

-

Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and create serial dilutions in the same manner as the amygdalin solution.

-

Assay:

-

In a 96-well plate, add 100 µL of the amygdalin dilutions to respective wells.

-

Add 100 µL of the ascorbic acid dilutions to their respective wells.

-

For the control well, add 100 µL of methanol.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution.

-

-

IC50 Value Determination: Plot the percentage of inhibition against the concentration of amygdalin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Materials:

-

Amygdalin (Vitamin B17)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Methanol or phosphate-buffered saline (PBS)

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in a suitable solvent and create serial dilutions.

-

Preparation of Positive Control: Prepare a stock solution of Trolox and create serial dilutions.

-

Assay:

-

In a 96-well plate, add 10 µL of the amygdalin dilutions to respective wells.

-

Add 10 µL of the Trolox dilutions to their respective wells.

-

For the control well, add 10 µL of the solvent.

-

Add 190 µL of the working ABTS•+ solution to all wells.

-

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample with ABTS•+ solution.

-

-

Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox equivalents (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color.

Materials:

-

Amygdalin (Vitamin B17)

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃) solution

-

-

Ferrous sulfate (FeSO₄·7H₂O) (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Preparation of Amygdalin Stock Solution: Prepare a stock solution of amygdalin in a suitable solvent and create serial dilutions.

-

Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to create a standard curve.

-

Assay:

-

Add 10 µL of the amygdalin dilutions to the wells of a 96-well plate.

-

Add 10 µL of the ferrous sulfate standards to their respective wells.

-

Add 190 µL of the FRAP working solution to all wells.

-

-

Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes) and then measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity of the amygdalin sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH. The decay of fluorescence is monitored over time.

Materials:

-

Amygdalin (Vitamin B17)

-

Fluorescein sodium salt (fluorescent probe)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)

-

Trolox (standard)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.

-

Prepare a stock solution of Trolox and create serial dilutions for the standard curve.

-

-

Preparation of Amygdalin Samples: Prepare a stock solution of amygdalin in phosphate buffer and create serial dilutions.

-

Assay:

-

In a 96-well black microplate, add 25 µL of the amygdalin dilutions, Trolox standards, or phosphate buffer (blank) to the appropriate wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for at least 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes. The plate should be maintained at 37°C.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the amygdalin sample is calculated from the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

-

Potential Signaling Pathways of Amygdalin's Antioxidant Activity

While the direct free-radical scavenging activity of amygdalin can be measured by the assays described above, its antioxidant effects within a biological system may also be mediated through the modulation of cellular signaling pathways. One of the key pathways in the cellular antioxidant defense system is the Keap1-Nrf2 pathway. While direct evidence for amygdalin's activation of the Nrf2 pathway is still emerging, its known ability to upregulate antioxidant enzymes like glutathione peroxidase and superoxide dismutase suggests a potential interaction with this pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, leading to their increased expression. This cellular defense mechanism helps to mitigate oxidative damage.

Furthermore, studies have shown that amygdalin can protect human umbilical vein endothelial cells from PM2.5-induced injury by modulating the TLR4/NF-κB and Bcl-2/Bax signaling pathways, which are involved in inflammation and apoptosis, processes closely linked to oxidative stress.

Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Proposed Keap1-Nrf2 Signaling Pathway for Antioxidant Activity.

References

- 1. Onco-immunity and therapeutic application of amygdalin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multiple Actions of Amygdalin on Cellular Processes with an Emphasis on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Amygdalin Antioxidant Capacity using DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the antioxidant capacity of amygdalin. Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been investigated for a range of potential biological activities, including its antioxidant properties.[1][2][3][4] The DPPH assay is a widely used, simple, and rapid method for screening the free radical scavenging ability of compounds.[5]

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[5][6][7] The extent of this discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the substance being tested.

Quantitative Data Summary

The antioxidant capacity of amygdalin and related extracts as determined by the DPPH assay is summarized below. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals and is a common metric for comparing antioxidant activity; a lower IC50 value indicates higher antioxidant potential.[6][7]

| Sample | Concentration | % Inhibition | IC50 Value (µg/mL) | Source |

| Amygdalin | 2 mg/mL | 51.78% | Not Reported | [8] |

| Amygdalin | Not Specified | -0.85 ± 0.67 | Not Reported | [9] |

| Vernonia amygdalina (Methanol Extract) | Not Specified | Not Reported | 20.625 | [10] |

| Vernonia amygdalina (Methanol Extract) | 50-300 µg/mL | 91.54% - 93% | 94.92 | [6][7] |

| Vernonia amygdalina (Ethanol Extract) | 50-300 µg/mL | 91.04% - 93.39% | 94.83 | [6][7] |